N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a benzothiazole core, a fluorine substituent, and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Substituent: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Sulfonyl Group: This step involves the reaction of the benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
- N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Uniqueness
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the fluorine substituent, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXASYCVEFFKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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